molecular formula C8H13O5- B14268312 4-(2-Ethoxyethoxy)-4-oxobutanoate CAS No. 188926-09-2

4-(2-Ethoxyethoxy)-4-oxobutanoate

Cat. No.: B14268312
CAS No.: 188926-09-2
M. Wt: 189.19 g/mol
InChI Key: BJXKHCXZXUPUHC-UHFFFAOYSA-M
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Description

4-(2-Ethoxyethoxy)-4-oxobutanoate is an organic compound with a molecular formula of C8H14O5. It is a colorless liquid that is used in various chemical processes and applications. The compound is known for its solubility in water and organic solvents, making it a versatile reagent in both laboratory and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyethoxy)-4-oxobutanoate typically involves the reaction of ethyl acetoacetate with ethylene glycol monoethyl ether in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same reactants and catalysts as the laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyethoxy)-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Ethoxyethoxy)-4-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.

    Biology: Employed in the preparation of biologically active compounds and as a solvent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.

    Industry: Utilized in the production of polymers, coatings, and adhesives

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyethoxy)-4-oxobutanoate involves its interaction with various molecular targets. The compound is metabolized by cytochrome P450 enzymes and alcohol dehydrogenase, leading to the formation of 2-(2-ethoxyethoxy)acetic acid. This metabolite can induce cellular effects such as irritation and toxicity at high concentrations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Ethoxyethoxy)-4-oxobutanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its solubility in both water and organic solvents makes it particularly versatile in various applications .

Properties

CAS No.

188926-09-2

Molecular Formula

C8H13O5-

Molecular Weight

189.19 g/mol

IUPAC Name

4-(2-ethoxyethoxy)-4-oxobutanoate

InChI

InChI=1S/C8H14O5/c1-2-12-5-6-13-8(11)4-3-7(9)10/h2-6H2,1H3,(H,9,10)/p-1

InChI Key

BJXKHCXZXUPUHC-UHFFFAOYSA-M

Canonical SMILES

CCOCCOC(=O)CCC(=O)[O-]

Origin of Product

United States

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